molecular formula C19H22BrNO6 B535864 Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B535864
M. Wt: 440.3 g/mol
InChI Key: GHWXGIMICMXCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV006764 is the first small-molecule anti-plasmodial agent which disrupts rosetting, simultaneously restoring microcirculation and reducing parasite load.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound is synthesized using the Hantzsch reaction. A study detailed the synthesis and crystal structure of similar dihydropyridine derivatives, highlighting the different substituted phenyl ligands attached to the dihydropyridine ring (Jasinski et al., 2013).

  • Crystal Structure : The crystal structure of this compound and its derivatives have been studied using X-ray diffraction methods. These structures exhibit various intermolecular hydrogen bond interactions, stabilizing the crystal packing (Jasinski et al., 2013).

Chemical Properties and Reactions

  • Chemical Behavior : Research on the rearrangement reactions of similar dihydropyridine derivatives has been reported, which provides insights into the chemical properties and potential applications of these compounds (Anderson & Johnson, 1966).

  • Molecular Interactions : Studies have also explored the molecular orbital calculations and Hirshfeld surface analysis to examine the molecular shapes and interactions in crystal structures of related compounds (Jasinski et al., 2013).

Biological and Pharmacological Potential

  • Calcium Modulation : Some derivatives of dihydropyridines, similar to the compound , have been synthesized and investigated for their potential as calcium modulators. These studies suggest possible pharmacological applications in this area (Zhang et al., 2010).

  • Vasodilating Activities : Derivatives of dihydropyridine, which include compounds similar to the one , have been explored for their vasodilating activities, suggesting their potential use in treating cardiovascular diseases (Suh et al., 1990).

properties

Product Name

Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H22BrNO6

Molecular Weight

440.3 g/mol

IUPAC Name

Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3

InChI Key

GHWXGIMICMXCPZ-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C)C=C(C(OC)=O)C1C2=CC(OC)=C(OCC)C(Br)=C2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MMV-006764;  MMV 006764;  MMV006764;  GNF Pf-4926;  GNF-Pf 4926;  GNF-Pf-4926

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

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